![molecular formula C16H12Cl2N2OS B2720471 6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422527-26-2](/img/structure/B2720471.png)

6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinazolinone, which is a type of nitrogen-containing bicyclic compound . Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of chlorophenyl groups could potentially enhance these properties, although specific studies would be needed to confirm this.

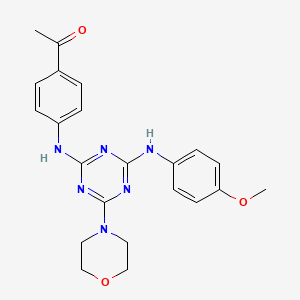

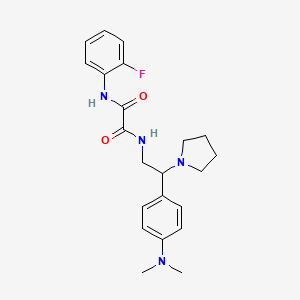

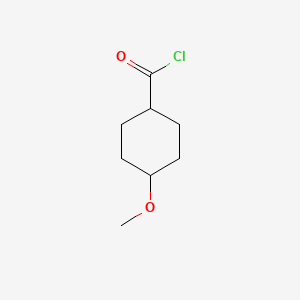

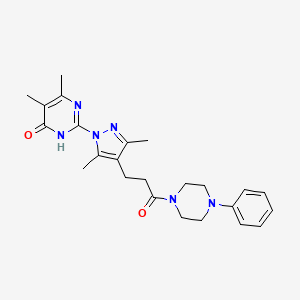

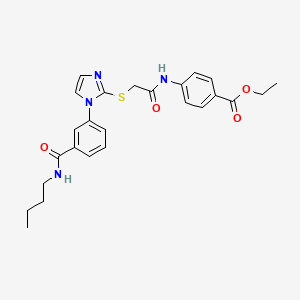

Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-amino-1,3-diazine ring . It also contains two chlorophenyl groups attached to the quinazolinone core .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the amine group . The specific reactions that this compound can undergo would depend on the positions of the chlorophenyl groups and other substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinazolinones are generally crystalline solids, and the presence of the chlorophenyl groups could potentially increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one:

Anticancer Activity

Research has shown that quinazolinone derivatives, including 6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, exhibit significant anticancer properties. These compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. They are particularly effective against lung, breast, and pancreatic cancers .

Antibacterial Properties

This compound has demonstrated potent antibacterial activity against a range of bacterial strains. It works by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Antifungal Applications

6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has also been studied for its antifungal properties. It has shown effectiveness against various fungal pathogens, including Candida and Aspergillus species. This compound can inhibit fungal growth by interfering with cell membrane integrity and function .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .

Antioxidant Activity

Research indicates that this quinazolinone derivative possesses strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and managing diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Antiviral Potential

Studies have shown that 6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibits antiviral activity against several viruses. It can inhibit viral replication and reduce viral load, making it a potential candidate for developing antiviral drugs .

Anticonvulsant Properties

This compound has been investigated for its anticonvulsant effects. It can modulate neurotransmitter levels and inhibit neuronal excitability, which helps in managing seizure disorders. This makes it a promising candidate for developing new antiepileptic medications .

Antiparasitic Applications

Research has also explored the antiparasitic potential of this compound. It has shown efficacy against various parasitic infections, including malaria and leishmaniasis, by disrupting the life cycle of the parasites and inhibiting their growth .

These diverse applications highlight the significant potential of 6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in various fields of scientific research and drug development.

Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-4aH-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-9-12(18)5-6-14(13)19-16(20)22/h1-6,9,13H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBLWJOPPMDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C(=O)C3C=C(C=CC3=NC2=S)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2720388.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2720395.png)

![2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide](/img/structure/B2720397.png)

![(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2720406.png)

![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)